molecular formula C19H19N7O6 B1673523 Folic acid CAS No. 59-30-3

Folic acid

Cat. No. B1673523
CAS RN: 59-30-3
M. Wt: 441.4 g/mol
InChI Key: OVBPIULPVIDEAO-LBPRGKRZSA-N
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Description

Folic acid, also known as folate or Vitamin B9, is a member of the B vitamin family and an essential cofactor for enzymes involved in DNA and RNA synthesis . It is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer .


Synthesis Analysis

Folic acid is synthesized by the body from dietary sources. It is converted into tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF is then used in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . A study has shown that liquid chromatography triple quadrupole mass spectrometry is suited for rapid analysis of multiple analytes of similar and different structures and physicochemical properties .


Molecular Structure Analysis

The folic acid chemical formula is C19H19N7O6 and its molar mass is 441.40 g mol -1. The molecule is formed by a long chain of 6 members, which also contains one aryl ring join to a dihydropteridine ring .


Chemical Reactions Analysis

Folic acid is a redox-active molecule and can undergo oxidation and reduction reactions . It is relatively more stable in its solid form but is sensitive to heat and light. An aqueous solution of folic acid may rapidly decompose in the presence of light .


Physical And Chemical Properties Analysis

Folic acid is a yellow to orange, tasteless, needles crystalline solid. Its melting point is 250 degrees C and above this temperature, it starts decomposing. Folic acid is slightly soluble in water, ethanol, methanol and butanol solvents. On the other hand, it is insoluble in acetone, chloroform, ether, and benzene .

Scientific Research Applications

Prevention of Congenital Heart Defects Folic acid is well-known for its role in preventing neural tube defects, but its impact extends to the prevention of congenital heart defects as well. Studies have shown that abnormal maternal biomarkers of methionine and homocysteine metabolism, which are influenced by folic acid, are associated with an increased risk of congenital heart defects. This suggests that folic acid may help refine nutritional intervention strategies to reduce such risks, providing clues for further experimental studies (Hobbs et al., 2005).

Immune Function and Natural Killer Cell Cytotoxicity Folic acid intake, particularly in large amounts, has been shown to affect immune function, specifically natural killer (NK) cell cytotoxicity. This inverse relationship between unmetabolized folic acid in plasma and NK cytotoxicity highlights the need for further studies on the effect of long-term high folic acid intake on immune function and overall health (Troen et al., 2006).

Cardiovascular Health Folic acid supplementation has been demonstrated to improve endothelial function in patients at increased risk of atherosclerotic disease due to hypercholesterolemia. This suggests that folic acid plays a beneficial role in reducing cardiovascular risk, possibly through mechanisms beyond its role in lowering plasma homocysteine levels (Verhaar et al., 1999).

Gut Health and Probiotic Interaction Research has shown that certain probiotic strains capable of synthesizing folates can significantly increase folic acid concentration in human feces. This suggests a complementary endogenous source of folates in the human intestinal environment, which is beneficial for the homeostasis of mucosal enterocytes of the colon and provides a constant bioavailability of this vitamin (Strozzi & Mogna, 2008).

Neurodevelopmental Effects Folic acid's impact extends to neurodevelopment, where high dosages during pregnancy have been associated with lower levels of cognitive development in children. This emphasizes the need for monitoring and potentially preventing excessive folic acid intake during pregnancy, unless medically prescribed, to avoid negative impacts on child neurodevelopment (Valera-Gran et al., 2017).

Epigenetic Modifications Folic acid supplementation has been linked to changes in DNA methylation patterns in offspring, suggesting a possible mechanism through which folic acid affects fetal development and later-life health outcomes. These changes in DNA methylation have been observed in genes involved in a variety of biological processes, indicating a broad impact of maternal folic acid intake on the epigenetic landscape of the offspring (Richmond et al., 2018).

Safety And Hazards

Folic acid supplements are generally safe and well-tolerated when taken as prescribed. Doses over 1,000 mcg may cause side effects, including abdominal cramps, stomach upset, diarrhea, flatulence, taste disturbances, irritability, jitteriness, insomnia, nausea, and skin color changes .

Future Directions

The CDC, Institute of Medicine, and U.S. Preventive Services Task Force all recommend that women of reproductive age take folic acid to help prevent neural tube defects . Prospective studies of cancer development in populations where food is fortified with folic acid could indicate whether fortification similar to supplementation moderately increases prostate cancer risk .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
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InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
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Molecular Formula

C19H19N7O6
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Related CAS

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt)
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DSSTOX Substance ID

DTXSID0022519
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Molecular Weight

441.4 g/mol
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Physical Description

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid
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Solubility

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL
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Vapor Pressure

6.2X10-20 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase., Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine., The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ...
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Product Name

Folic Acid

Color/Form

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water

CAS RN

59-30-3
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Melting Point

482 °F (decomposes) (NTP, 1992), 250 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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